N-(BOC)-8-aminomethyl-2-naphthoic acid
Overview
Description
N-(BOC)-8-aminomethyl-2-naphthoic acid is a compound that features a tert-butyloxycarbonyl (BOC) protected amine group attached to a naphthoic acid structure. The BOC group is commonly used in organic synthesis to protect amine functionalities during chemical reactions, preventing unwanted side reactions. This compound is particularly useful in peptide synthesis and other applications where selective protection and deprotection of amine groups are required.
Mechanism of Action
Target of Action
The primary target of N-(BOC)-8-aminomethyl-2-naphthoic acid is the amine group. The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis . It is added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base .
Mode of Action
The Boc group interacts with its target, the amine group, by forming a carbamate. This interaction results in the protection of the amine group, preventing it from reacting with other compounds during synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The addition and removal of the Boc group are key steps in the biochemical pathways involving this compound. These processes allow for the selective formation of bonds of interest, while minimizing competing reactions with reactive functional groups . The Boc group is stable towards most nucleophiles and bases, making it an important tool in organic synthesis .
Pharmacokinetics
The boc group is known to be stable and resistant to many chemical reactions, which could potentially enhance the bioavailability of the compound .
Result of Action
The primary result of the action of this compound is the protection of the amine group. This protection allows for the selective formation of bonds during synthesis, enhancing the efficiency and effectiveness of the process . The removal of the Boc group then allows the amine group to participate in subsequent reactions .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group can be conducted under either aqueous or anhydrous conditions . The temperature and pH of the environment can also affect the stability of the Boc group and its ability to protect the amine group .
Biochemical Analysis
Biochemical Properties
The N-(BOC)-8-aminomethyl-2-naphthoic acid is involved in various biochemical reactions. The BOC group in the compound serves as a protecting group for amines in organic synthesis . This group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .
Cellular Effects
The BOC group’s role in protecting amines suggests that it may influence cellular processes involving amines .
Molecular Mechanism
The molecular mechanism of this compound primarily involves the BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The BOC group is stable towards most nucleophiles and bases .
Temporal Effects in Laboratory Settings
The BOC group’s stability towards most nucleophiles and bases suggests that it may have long-term stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(BOC)-8-aminomethyl-2-naphthoic acid typically involves the protection of the amine group using di-tert-butyl dicarbonate (BOC2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and heterogeneous catalysts can enhance the efficiency and yield of the reaction. The BOC protection is achieved under controlled conditions to ensure high purity and minimal side reactions .
Chemical Reactions Analysis
Types of Reactions
N-(BOC)-8-aminomethyl-2-naphthoic acid undergoes various chemical reactions, including:
Oxidation: The naphthoic acid moiety can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The BOC-protected amine can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The BOC group can be selectively removed under acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: LiAlH4, NaBH4
Substitution: TFA, HCl in methanol
Major Products Formed
Oxidation: Oxidized derivatives of the naphthoic acid moiety
Reduction: Reduced amine derivatives
Substitution: Deprotected amine derivatives
Scientific Research Applications
N-(BOC)-8-aminomethyl-2-naphthoic acid has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Utilized in the development of pharmaceuticals and as a building block for drug synthesis.
Industry: Applied in the production of fine chemicals and as a precursor for various industrial processes
Comparison with Similar Compounds
Similar Compounds
N-CBZ-8-aminomethyl-2-naphthoic acid: Features a benzyl carbamate (CBZ) protecting group instead of BOC.
N-FMOC-8-aminomethyl-2-naphthoic acid: Contains a fluorenylmethyloxycarbonyl (FMOC) protecting group.
Uniqueness
N-(BOC)-8-aminomethyl-2-naphthoic acid is unique due to the stability and ease of removal of the BOC group under mild acidic conditions. This makes it particularly suitable for applications requiring selective protection and deprotection of amine groups without affecting other functional groups .
Properties
IUPAC Name |
8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]naphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-17(2,3)22-16(21)18-10-13-6-4-5-11-7-8-12(15(19)20)9-14(11)13/h4-9H,10H2,1-3H3,(H,18,21)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNKZUUVLCJHIJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=CC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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